molecular formula C11H21NO2 B2769614 tert-Butyl 2-[(pentan-3-ylidene)amino]acetate CAS No. 1219086-73-3

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate

Cat. No.: B2769614
CAS No.: 1219086-73-3
M. Wt: 199.294
InChI Key: NYEUYJZOQBHUNK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate is a specialty glycine derivative protected by a tert-butyl ester group and functionalized with a pentan-3-ylidene imine group. This imine (Schiff base) functional group is a key feature, making the compound a valuable intermediate in organic synthesis and medicinal chemistry research. Schiff bases are commonly employed as protecting groups for amines or as electrophiles in synthetic routes. Researchers can utilize this compound for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents. The tert-butyl ester group enhances the molecule's stability and alters its solubility profile, making it suitable for various synthetic applications. As a glycine derivative, it may be of interest in studies related to amino acid metabolism and the design of enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-(pentan-3-ylideneamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUYJZOQBHUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NCC(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate typically involves the reaction of tert-butyl glycinate with pentan-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(pentan-3-ylidene)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

  • tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate: Monoclinic crystal system (P21/c), with a dihedral angle of 33.71° between aromatic rings. Intramolecular C–H⋯O hydrogen bonds and 3D network via intermolecular C–H⋯N/O interactions . Lower density due to bulky sulfonyl and cyanophenyl groups compared to the target compound’s linear aliphatic chain.
  • tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Features planar isobenzofuranone and keto groups, enabling π-π stacking absent in the target compound .

Stability and Reactivity

  • Hydrolytic Stability :

    • The tert-butyl ester group in all compounds confers resistance to hydrolysis under basic conditions. However, the target compound’s imine linkage is prone to hydrolysis under acidic conditions, unlike the stable sulfonyl or amide groups in analogs .
  • Thermal Stability :

    • Aromatic analogs (e.g., ) exhibit higher thermal stability (melting points >150°C) compared to aliphatic Schiff bases, which may decompose at lower temperatures .

Biological Activity

tert-Butyl 2-[(pentan-3-ylidene)amino]acetate, with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol, has garnered attention in the scientific community for its potential biological activities and therapeutic applications. This compound is synthesized through the reaction of tert-butyl glycinate with pentan-3-one, which facilitates various interactions with biomolecules, making it a candidate for drug development and other medicinal applications.

The synthesis of this compound typically involves:

  • Reactants : tert-butyl glycinate and pentan-3-one.
  • Reaction Conditions : Specific conditions that favor the formation of the desired product.

This compound can undergo several types of reactions, including oxidation, reduction, and substitution, which further enhance its utility in organic synthesis and pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, thus modulating their activity. This interaction can lead to a range of biochemical and physiological effects. For instance, it may influence pathways related to inflammation, cancer progression, or metabolic disorders.

Biological Activity Data

Research has indicated that this compound exhibits several biological activities:

Activity Description
Antitumor Activity Potential to inhibit cancer cell proliferation in vitro.
Anti-inflammatory Effects Modulation of inflammatory pathways, potentially reducing cytokine production.
Enzyme Inhibition Interaction with enzymes involved in metabolic processes and disease pathways.

Case Studies

  • Antitumor Activity : In a study investigating the effects of various amino acid derivatives on cancer cell lines, this compound showed significant inhibition of cell growth in MCF-7 breast cancer cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Preliminary results indicated a promising inhibitory effect on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, suggesting its potential role in diabetes management.

Q & A

Q. What methodologies address contradictions in synthetic yield or purity across studies?

  • Design of experiments (DoE) : Statistically isolate variables (e.g., catalyst loading, reaction time) using factorial designs.
  • Reproducibility checks : Replicate reactions under standardized conditions and cross-reference with published protocols .

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